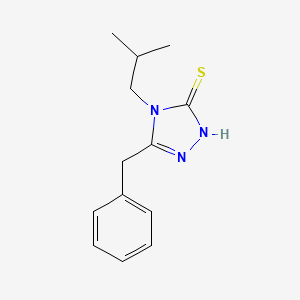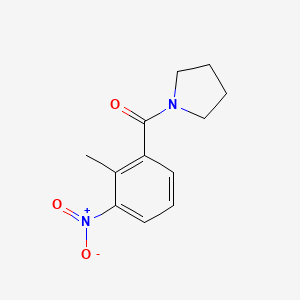
5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. It belongs to the class of thiosemicarbazones, which are known for their potent pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms. For instance, the compound has been reported to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species. Moreover, 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol has been reported to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species, thereby protecting cells from oxidative stress-induced damage. Moreover, 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol in lab experiments is its diverse range of biological activities. The compound has been shown to possess antitumor, antiviral, antifungal, antibacterial, and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research and development of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol. One of the potential areas of research is the development of novel derivatives of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol with improved pharmacological properties. Moreover, the compound can be further studied for its potential use in the treatment of neurological and cardiovascular diseases. Additionally, the compound can be used as a lead compound for the development of new drugs for the treatment of cancer, viral, and fungal infections.
In conclusion, 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with diverse biological activities. The compound has been extensively studied for its potential use in the treatment of various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol have been discussed in this paper. The compound holds great promise for the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields the desired product in good yields. Other methods include the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with benzaldehyde in the presence of a base or the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with benzyl isocyanate.
Aplicaciones Científicas De Investigación
5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its diverse range of biological activities. It has been reported to possess antitumor, antiviral, antifungal, antibacterial, and anti-inflammatory activities. The compound has also been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Moreover, 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol has been reported to exhibit neuroprotective and cardioprotective effects, making it a promising candidate for the treatment of neurological and cardiovascular diseases.
Propiedades
IUPAC Name |
3-benzyl-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-10(2)9-16-12(14-15-13(16)17)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRSLOHHPAQMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874271.png)

![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)

![benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5874304.png)
![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)



![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)